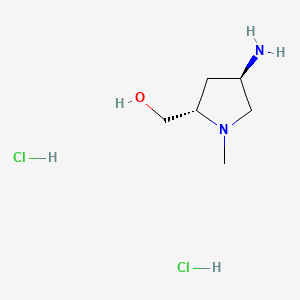
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Reaction Conditions: The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
((2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl)methanol dihydrochloride: This compound has a similar structure but with a dimethylamino group instead of an amino group.
((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride: Another closely related compound with slight structural differences.
Uniqueness
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable for various research and industrial applications.
Properties
CAS No. |
2913229-04-4 |
|---|---|
Molecular Formula |
C6H16Cl2N2O |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
[(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)2-6(8)4-9;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6+;;/m1../s1 |
InChI Key |
PEWAQQIXOIAZLO-PVNUIUKASA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)N.Cl.Cl |
Canonical SMILES |
CN1CC(CC1CO)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















